N-(2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethylphenylamine, followed by the introduction of the sulfonamide group. The pyridazinone moiety is then synthesized and attached to the benzenesulfonamide core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyridazinone ring.
Reduction: Reduction reactions could target the sulfonamide group or the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections or inflammatory diseases.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. In general, sulfonamides act by inhibiting the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The pyridazinone moiety may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-benzenesulfonamide: Lacks the pyridazinone moiety.
2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: Lacks the 2,5-dimethylphenyl group.
Uniqueness
N-(2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-4-15-7-8-16(17-9-10-20(24)22-21-17)12-19(15)27(25,26)23-18-11-13(2)5-6-14(18)3/h5-12,23H,4H2,1-3H3,(H,22,24) |
InChI Key |
UAPZQWRXBGAEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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